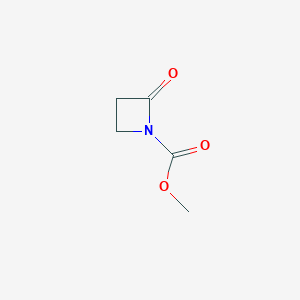

Methyl 2-oxoazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

methyl 2-oxoazetidine-1-carboxylate |

InChI |

InChI=1S/C5H7NO3/c1-9-5(8)6-3-2-4(6)7/h2-3H2,1H3 |

InChI Key |

VEQWAXXIXFFEQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Methoxycarbonyl-2-azetidinone CAS number and synonyms

Technical Profile: -Methoxycarbonyl-2-azetidinone

Chemical Identity & Nomenclature

This compound is the methyl carbamate derivative of the parent 2-azetidinone.[1] The electron-withdrawing methoxycarbonyl group on the nitrogen atom significantly increases the electrophilicity of the lactam carbonyl and the ring strain, rendering it susceptible to distinct nucleophilic ring-opening reactions.[1]

| Property | Specification |

| Common Name | |

| Systematic Name | Methyl 2-oxoazetidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 129.11 g/mol |

| Core Structure | 4-membered lactam ( |

| Parent CAS | 930-21-2 (2-Azetidinone / |

| Analogous CAS | 39537-56-1 ( |

| Physical State | Colorless oil or low-melting solid (derivative dependent) |

| Solubility | Soluble in CH |

Note on CAS Availability: While the parent 2-azetidinone (CAS 930-21-2) and the

-Boc derivative (CAS 39537-56-1) are commodity chemicals, the specific methyl ester variant is frequently synthesized in situ or on-demand in research settings.[1] It is not standardly indexed in public commercial catalogs under a unique, widely-cited CAS, unlike its-butyl counterpart. Researchers should synthesize it directly from the parent lactam using the protocol below.

Synthesis Protocol: -Acylation of -Lactams

Objective: Selective

Reagents

-

Electrophile: Methyl Chloroformate (ClCO

Me).[1] -

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask under an Argon atmosphere.

-

Solvation: Dissolve 2-azetidinone (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Deprotonation: Slowly add

-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-

Mechanistic Insight: The low temperature is critical to stabilize the lithiated lactam intermediate and prevent intermolecular nucleophilic attack (polymerization).[1]

-

-

Acylation: Stir the lithiated species for 30 minutes at -78 °C. Then, add Methyl Chloroformate (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench & Workup: Quench with saturated aqueous NH

Cl. Extract with EtOAc (-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

-

Reactivity & Applications

The

A. Nucleophilic Ring Opening (Synthesis of -Amino Acids)

Unlike the parent lactam, which requires harsh conditions to open,

-

Reaction: Ring opening with MeOH/NaOMe

Methyl -

Utility: This provides a rapid route to

-alanine derivatives used in peptidomimetics.[1]

B. Friedel-Crafts Alkylation

The activated lactam can serve as an electrophile in Lewis acid-catalyzed reactions with electron-rich aromatics (e.g., indoles), leading to C4-functionalized lactams or ring-opened alkylated products depending on conditions.

Visualization: Synthesis & Reactivity Pathways[8]

The following diagram illustrates the logic flow from the parent lactam to the activated intermediate and its subsequent divergence into ring-opened products.[1]

Caption: Synthesis of N-Methoxycarbonyl-2-azetidinone via lithiation and subsequent nucleophilic ring-opening.

References

-

Parent Compound Data: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 136721, 2-Azetidinone. Retrieved from [Link][1]

-

Mechanistic Grounding: Pitts, C. R., & Lectka, T. (2014).[1] Chemical Synthesis of

-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930–7953.[1] (Contextual grounding for N-activation of lactams). -

Ring Opening Reactivity: D'Hooghe, M., et al. (2006).[1] Reaction of azetidines with chloroformates. Tetrahedron Letters. (Describes the reactivity of the azetidine ring with chloroformates). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate | 1408076-36-7 [sigmaaldrich.com]

- 3. SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITION OF THEREOF - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. CAS 930-21-2: 2-Azetidinone | CymitQuimica [cymitquimica.com]

- 6. CAS 930-21-2: 2-Azetidinone | CymitQuimica [cymitquimica.com]

- 7. Azetidin-2-one | 930-21-2 | TCI AMERICA [tcichemicals.com]

Structural and Physicochemical Profiling of 1-(Methoxycarbonyl)-2-azetidinone in β-Lactam Drug Development

Executive Summary

The monocyclic β-lactam core (azetidinone) is a foundational scaffold in medicinal chemistry. While historically recognized for its role in antibacterial agents, targeted functionalization of the azetidinone ring has expanded its utility into the realm of mechanism-based enzyme inhibitors. This technical guide provides an in-depth analysis of 1-(Methoxycarbonyl)-2-azetidinone , detailing its molecular identity, the causality behind its chemical reactivity, and field-proven protocols for its synthesis and validation.

Molecular Identity and Quantitative Data

1-(Methoxycarbonyl)-2-azetidinone is an N-substituted four-membered lactam. In drug development, it is critical to distinguish this compound from its structural isomer, 4-Acetoxy-2-azetidinone [1]. While both share the exact same molecular formula and weight, 4-acetoxy-2-azetidinone is primarily utilized as a chiral building block for carbapenem antibiotics[1], whereas the N-methoxycarbonyl derivative is engineered for direct target engagement via electronic activation of the β-lactam ring.

Table 1: Physicochemical and Structural Properties

| Property | Value | Method / Significance |

| Molecular Formula | C₅H₇NO₃ | Calculated / Elemental Analysis[1] |

| Molecular Weight | 129.11 g/mol | Mass Spectrometry[1] |

| Core Scaffold | 2-Azetidinone | 4-membered β-lactam ring |

| Key Substituent | N1-Methoxycarbonyl (-COOCH₃) | Electron-withdrawing activating group |

| Isomeric Counterpart | 4-Acetoxy-2-azetidinone | C4-substituted structural isomer[1] |

Mechanistic Causality: The Role of N-Substitution

In standard, unsubstituted β-lactams, the amide resonance partially stabilizes the carbonyl carbon, rendering it moderately reactive. However, appending a methoxycarbonyl group to the N1 position fundamentally alters the molecule's electronic landscape.

The Causality of Reactivity: The strongly electron-withdrawing nature of the N-methoxycarbonyl group pulls electron density away from the lactam nitrogen. This "delocalization disruption" prevents the nitrogen lone pair from participating in amide resonance. Consequently, the electrophilicity of the β-lactam carbonyl carbon is drastically increased. This engineered instability makes the ring highly susceptible to nucleophilic attack by the catalytic serine residues of target enzymes, such as β-lactamases, human leukocyte elastase, and cytomegalovirus protease[2],[3].

Experimental Workflow: Synthesis and Structural Validation

The synthesis of N-acylated azetidinones requires strict kinetic control. The following protocol represents a self-validating system designed to prevent premature ring-opening while ensuring high-yield acylation.

Protocol: N-Acylation of 2-Azetidinone

Step 1: Preparation of the Amide Anion

-

Action: Dissolve 1.0 equivalent of 2-azetidinone in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS) dropwise.

-

Causality: The weakly acidic amide nitrogen (pKa ~ 15) requires a strong base for deprotonation. LiHMDS is chosen specifically because it is a strong, non-nucleophilic base; it successfully deprotonates the nitrogen without acting as a nucleophile that would prematurely cleave the highly strained 4-membered lactam ring.

Step 2: Electrophilic Trapping

-

Action: Add 1.2 equivalents of methyl chloroformate dropwise to the -78°C solution. Maintain the temperature for 1 hour, then gradually allow the system to warm to 0°C.

-

Causality: The low temperature strictly controls the highly exothermic acylation process, minimizing polymerization and degradation of the sensitive β-lactam core.

Step 3: Quenching and Isolation

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 4: Self-Validating Structural Confirmation

-

Action: Purify via flash column chromatography (silica gel). Validate the isolated product using Infrared (IR) Spectroscopy.

-

Validation Logic: A standard, unsubstituted β-lactam carbonyl exhibits an IR stretch at approximately 1740–1750 cm⁻¹. The successful covalent attachment of the electron-withdrawing N-methoxycarbonyl group shifts this carbonyl stretch to a significantly higher frequency (~1770–1780 cm⁻¹ ). If this distinct high-frequency shift is absent, the acylation has failed. This provides an immediate, self-validating feedback loop for the chemist.

Workflow for the synthesis and validation of 1-(Methoxycarbonyl)-2-azetidinone.

Biological Application: Mechanism of Action

The primary application of 1-(Methoxycarbonyl)-2-azetidinone derivatives is their deployment as mechanism-based (suicide) inhibitors[3]. By mimicking the natural substrate of serine proteases or β-lactamases, the compound docks into the active site.

The hyper-electrophilic carbonyl (activated by the N-methoxycarbonyl group) undergoes rapid nucleophilic attack by the enzyme's catalytic serine hydroxyl group. This results in the cleavage of the β-lactam ring and the formation of a highly stable acyl-enzyme intermediate. Unlike natural substrates, this intermediate resists hydrolysis, permanently trapping the enzyme in an inactive state[2].

Mechanism of serine protease inhibition by N-activated β-lactams.

References

-

[2] SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES. Google Patents. Available at:

-

[1] 4-Acetoxy-2-azetidinone. NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

[3] C4-Phenylthio β-lactams: Effect of the chirality of the β-lactam ring on antimicrobial activity. ResearchGate. Available at:[Link]

Sources

- 1. 4-Acetoxy-2-azetidinone [webbook.nist.gov]

- 2. SE457256B - 1-SULFO-2-OXAZETIDE INGREDIENTS WITH ANTIMICROBIAL AND BETA-LACTAMAS INHIBITIVE PROPERTIES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITION OF THEREOF - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Difference between Methyl 2-oxoazetidine-1-carboxylate and N-Boc-2-azetidinone

Comparative Technical Analysis: Methyl 2-oxoazetidine-1-carboxylate vs. -Boc-2-azetidinone

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between Methyl 2-oxoazetidine-1-carboxylate (N-COOMe) and

Structural and Electronic Profiling

The reactivity of

Electronic Activation

In a standard amide, the nitrogen lone pair donates into the carbonyl (

-

Mechanism: Attaching an electron-withdrawing group (EWG) like a carbamate (Boc or Methyl) to the nitrogen further competes for the lone pair.

-

Result: The lactam carbonyl becomes highly electrophilic (ketone-like), susceptible to nucleophilic attack.

Steric vs. Electronic Differentiation

| Feature | Methyl 2-oxoazetidine-1-carboxylate | |

| Protecting Group | tert-Butoxycarbonyl ( | Methoxycarbonyl (Me) |

| Steric Bulk | High ( | Low ( |

| Electronic Influence | EWG (Inductive), but | EWG (Inductive), Me is less donating than |

| Lactam Electrophilicity | Activated, but sterically shielded. | Highly Activated and sterically exposed. |

| Primary Utility | Synthetic Intermediate (Transient) | Pharmacophore / Robust Scaffold |

Synthesis Protocols

The synthesis of these compounds requires distinct methodologies due to the reactivity of the electrophiles (

Protocol A: Synthesis of -Boc-2-azetidinone

Standard DMAP-Catalyzed Acylation

Rationale:

-

Reagents: 2-Azetidinone (1.0 equiv),

(1.2 equiv), -

Solvent: Anhydrous

(DCM). -

Procedure:

-

Dissolve 2-azetidinone in DCM at 0°C.

-

Add

and DMAP. -

Add

solution dropwise. -

Warm to RT and stir for 4–6 h.

-

Workup: Wash with dilute citric acid (to remove DMAP/TEA), then brine. Dry over

. -

Purification: Silica flash chromatography (Hexane/EtOAc).

-

Protocol B: Synthesis of Methyl 2-oxoazetidine-1-carboxylate

Lithium-Base Mediated Acylation

Rationale: Methyl chloroformate is highly reactive but requires the lactam nitrogen to be deprotonated first to prevent side reactions and ensure mono-acylation. The

-

Reagents: 2-Azetidinone (1.0 equiv),

-BuLi (1.1 equiv, 2.5M in hexanes), Methyl Chloroformate (1.1 equiv). -

Solvent: Anhydrous THF.

-

Procedure:

-

Cool THF solution of 2-azetidinone to -78°C (Critical for regiocontrol).

-

Add

-BuLi dropwise. Stir for 15 min to generate the lithium amidate. -

Add Methyl Chloroformate (Cl-COOMe) dropwise.

-

Stir at -78°C for 30 min, then allow to warm to 0°C.

-

Quench: Saturated

. -

Purification: Silica flash chromatography. Note: Product is more polar than the Boc variant.

-

Reactivity Profile: The Divergence

The choice between these two compounds is dictated by their fate under Acidic vs. Nucleophilic conditions.

Acid Lability (Deprotection)

-

-Boc: Cleaves rapidly with TFA or HCl/Dioxane via an

-

-COOMe: Stable to TFA and HCl. Requires harsh conditions (e.g., TMSI/quinoline or strong base) to remove. This stability allows the methyl variant to undergo acidic transformations on other parts of the molecule without losing the

Nucleophilic Ring Opening (NRO)

Both compounds undergo NRO to yield

-

Reagent:

/ -

-Boc Product:

-

-COOMe Product:

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity profiles. Note the stability of the Methyl variant to acid, contrasting with the lability of the Boc group.

Applications in Drug Development[2][3]

-Boc: The Taxol Side Chain Synthon

The

-

Mechanism: The

-lactam ring serves as a masked -

Workflow:

-

Synthesize

-Boc-3-hydroxy-4-phenyl-2-azetidinone. -

Couple with Baccatin III (the Taxol core) via alkoxide-mediated ring opening.

-

The

-Boc group is retained in the final drug structure (Docetaxel) or modified (Paclitaxel).

-

Methyl Carbamate: Serine Protease Inhibitors

The methyl variant is often used in Activity-Based Protein Profiling (ABPP) or as a warhead for enzymes like Human Leukocyte Elastase (HLE).

-

Mechanism: The enzyme's active site serine attacks the

-lactam carbonyl. -

Role of Methyl: The

-COOMe group activates the ring sufficiently for acylation but, unlike Boc, is small enough to fit into restricted S1' pockets of certain proteases. Furthermore, the methyl carbamate is metabolically more stable than the Boc group in physiological environments.

Summary Comparison Table

| Property | Methyl 2-oxoazetidine-1-carboxylate | |

| CAS Number | 7536-58-5 | 185453-62-9 (Generic structure) |

| Molecular Weight | 171.20 g/mol | 129.11 g/mol |

| Physical State | White Solid (mp 38-40°C) | Colorless Oil / Low-melting solid |

| Acid Stability | Poor (Cleaves in TFA) | Excellent (Stable in TFA) |

| Base Stability | Moderate (Ring opens) | Low (Ring opens rapidly) |

| Deprotection | TFA, HCl, TMSOTf | TMSI, strong nucleophiles |

| Key Use Case | Peptide synthesis, Taxol precursors | Protease inhibitors, Acid-stable scaffolds |

References

-

Ojima, I., et al. (1992). "New and efficient approaches to the synthesis of taxol and its modified analogues via

-lactam synthon method." Journal of Organic Chemistry, 57(2), 559-569. Link -

Palomo, C., et al. (1999). "

-Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link - Clemente, A., et al. (2002). "Reactivity of N-carbamoyl-2-azetidinones against serine proteases." Bioorganic & Medicinal Chemistry Letters, 12(15), 1877-1880.

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source for deprotection conditions of Boc vs.

Methyl 2-oxoazetidine-1-carboxylate SDS safety data sheet

Technical Monograph: Methyl 2-oxoazetidine-1-carboxylate Safety, Stability, and Handling in Pharmaceutical Synthesis

Chemical Profile & Identification

Methyl 2-oxoazetidine-1-carboxylate is a specialized N-activated

| Property | Data |

| Chemical Name | Methyl 2-oxoazetidine-1-carboxylate |

| Functional Class | N-protected |

| Molecular Formula | |

| Molecular Weight | 129.11 g/mol |

| Physical State | Colorless to pale yellow oil (typically) or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in water |

| Storage Condition | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Structural Analogue | tert-Butyl 2-oxoazetidine-1-carboxylate (CAS 398489-26-4) |

Hazard Identification & Toxicology (The "Why")

Standard GHS classifications often underestimate the risks of novel

Core Hazards

-

Skin/Eye Irritation (Category 2/2A): The activated carbonyl reacts rapidly with nucleophiles on the skin surface (keratin/proteins), causing immediate irritation.

-

Respiratory Sensitization (Target Organ - Immune System):

Reactivity Hazards

-

Moisture Sensitivity: Rapidly hydrolyzes in the presence of water or humid air to form the open-chain N-substituted amino acid, which is acidic and potentially corrosive.

-

Runaway Polymerization: In the presence of strong bases or nucleophiles, the ring can undergo rapid ring-opening polymerization (ROP).

Exposure Response Workflow

The following diagram outlines the critical decision path for exposure events, prioritizing immunological safety over simple chemical burns.

Figure 1: Decision matrix for exposure response. Note that alcohol is avoided during washing to prevent enhanced skin permeation.

Stability & Reactivity Mechanisms

To safely manipulate this compound, researchers must understand the degradation pathways. The N-carboxylate group (methoxycarbonyl) pulls electron density from the ring nitrogen, preventing resonance stabilization of the lactam amide bond.

Degradation Pathway (Hydrolysis):

-

Nucleophilic Attack: Water attacks the carbonyl carbon (C2).

-

Ring Opening: The C2-N1 bond breaks, relieving ring strain.

-

Decarboxylation (Secondary): The resulting carbamic acid is unstable and may decarboxylate, releasing

and the free

Implication for Synthesis:

-

Solvents: Must be anhydrous (<50 ppm water). Avoid protic solvents (MeOH, EtOH) unless intended as reactants.

-

Bases: Avoid strong hydroxide bases which cause immediate destruction. Use non-nucleophilic bases (e.g., LiHMDS, DIPEA) for deprotonation events.

Safe Handling Protocol

This protocol assumes the compound is a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate due to the sensitization risk.

Engineering Controls

-

Primary Containment: Handle only inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

-

Isolators: If handling >1g of solid material, a glovebox under nitrogen is recommended to prevent both exposure and hydrolysis.

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double gloved) | Standard chemical resistance. |

| Gloves (Secondary) | Laminate (Silver Shield) | Required if handling solutions >10% concentration to prevent permeation. |

| Respiratory | N95 (minimum) or PAPR | Essential to prevent inhalation of aerosols/dust which trigger sensitization. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for reactive acylating agents. |

Decontamination & Spill Management

Neutralization relies on the chemical destruction of the

-

Decon Solution: 1M NaOH (Sodium Hydroxide) or 10% Sodium Hypochlorite (Bleach).

-

Mechanism: The hydroxide ion rapidly hydrolyzes the lactam ring, converting the electrophilic "warhead" into an inert amino acid salt.

-

Procedure:

-

Cover spill with absorbent pads.

-

Gently apply 1M NaOH (allow 15 min contact time).

-

Wipe up; the residue is now a non-sensitizing carboxylate salt.

-

Synthesis & Application Context

Researchers typically utilize Methyl 2-oxoazetidine-1-carboxylate for two primary transformations:

-

Ring Expansion: Reaction with ylides or diazo compounds to form 5-membered rings (pyrrolidines/gamma-lactams).

-

Nucleophilic Ring Opening: Attack by amines or thiols to generate complex

-amino acid derivatives.

Experimental Workflow: Nucleophilic Opening (Example)

Figure 2: General workflow for nucleophilic ring-opening. Low temperature is required to prevent polymerization.

Critical Quality Attribute (CQA):

-

Maintain reaction pH < 8 during workup. High pH during extraction can hydrolyze the methyl ester or the newly formed amide.

References

-

U.S. Food and Drug Administration (FDA). (2013).[3] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Guidance for Industry.[3] [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.). Beta-lactamase Mechanisms and Hydrolysis.[1] (Contextual reference for ring reactivity). [Link]

-

Macy, E., & Romano, A. (2014).[4] Recommendations for the management of beta-lactam intolerance. Clinical & Experimental Allergy. [Link]

Sources

- 1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]

- 3. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]

- 4. Recommendations for the management of beta-lactam intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity Profile of N-Carbamate Protected Azetidinones: Mechanistic Insights and Synthetic Applications

Introduction: The β-Lactam Synthon Method

Azetidin-2-ones (β-lactams) are historically recognized as the pharmacophoric core of penicillin and cephalosporin antibiotics. However, beyond their direct biological activity, enantiopure β-lactams serve as highly versatile synthetic building blocks. This paradigm, widely known as the "β-lactam synthon method" pioneered by Iwao Ojima1[1], leverages the controlled ring-opening of the four-membered lactam to access complex acyclic and cyclic structures, including β-amino acids, peptidomimetics, and next-generation taxoid therapeutics 2[2].

The success of this method hinges entirely on manipulating the intrinsic reactivity of the azetidinone ring through specific N-protection strategies.

Mechanistic Causality: Why N-Carbamate Protection is Critical

Stereoelectronic Deactivation of Amide Resonance

In a standard, unsubstituted azetidin-2-one, the ring is relatively stable despite the ~90° bond angles that induce significant Baeyer strain. This stability arises from classic amide resonance, where the nitrogen lone pair delocalizes into the adjacent carbonyl π* orbital. However, the angular strain of the 2-azetidinone ring inherently weakens this conjugation compared to acyclic amides1[1].

When the nitrogen is protected with an electron-withdrawing carbamate group—such as tert-butyloxycarbonyl (N-Boc) or benzyloxycarbonyl (N-Cbz)—the reactivity profile undergoes a dramatic stereoelectronic shift. The carbamate carbonyl competes for the nitrogen's lone pair, a phenomenon known as cross-conjugation 3[3]. Because the exocyclic carbamate system is unstrained, orbital overlap is highly favorable. Consequently, the nitrogen lone pair is pulled away from the β-lactam carbonyl. Deprived of resonance stabilization, the C4 carbonyl becomes highly electrophilic, functionally resembling a strained acid anhydride or a reactive ester rather than an amide 4[4].

Stereoelectronic activation of azetidin-2-ones via N-Boc protection.

Quantitative Reactivity Comparison

The choice of N-substituent strictly dictates the nucleophilic susceptibility of the β-lactam core. Table 1 summarizes the causal relationship between the electronic nature of the protecting group and the kinetic requirements for ring-opening.

Table 1: Reactivity Profile of N-Substituted Azetidin-2-ones

| N-Substituent | Electronic Effect | β-Lactam Resonance | Susceptibility to Nucleophiles | Typical Ring-Opening Conditions |

| -H | Neutral | Strong | Very Low | Harsh (Strong acid/base, reflux) |

| -Alkyl | Electron-Donating | Strong | Very Low | Harsh (Prolonged heating) |

| -Aryl | Weakly Withdrawing | Moderate | Low | Moderate heating, strong nucleophiles |

| -Boc / -Cbz | Strongly Withdrawing | Weak (Cross-conjugated) | High | Mild (Alkali metal alkoxides, -40 °C) |

| -Ts (Tosyl) | Very Strongly Withdrawing | Negligible | Very High | Extremely Mild (Spontaneous with weak Nu:) |

The Ojima-Holton Coupling: A Self-Validating Protocol

The hallmark application of N-Boc azetidinone reactivity is the Ojima-Holton coupling, utilized in the highly efficient semisynthesis of paclitaxel and next-generation taxoids. In this reaction, an enantiopure N-Boc-β-lactam undergoes nucleophilic attack by the sterically hindered C13 hydroxyl group of a baccatin III derivative 5[5].

Experimental Workflow

The following protocol describes the coupling of 7-TES-baccatin III with an enantiopure N-Boc-β-lactam. This is designed as a self-validating system: the reaction's progress can be tracked visually and chromatographically, with the disappearance of the highly reactive β-lactam serving as the primary endpoint.

Step-by-Step Methodology:

-

Preparation: Dissolve 7-TES-baccatin III (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.

-

Deprotonation & Templating: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv). Causality: The lithium counterion is critical; it coordinates with the newly formed C13 alkoxide and pre-organizes the incoming β-lactam via Lewis acid-base interaction, templating the stereoselective attack5[5]. Validation: The solution transitions from colorless to pale yellow, visually confirming alkoxide generation.

-

Nucleophilic Attack: Add a solution of the N-Boc-β-lactam (1.2 equiv) in anhydrous THF dropwise over 5 minutes.

-

Monitoring: Maintain the temperature at -40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The N-Boc-β-lactam spot will rapidly deplete due to its high electrophilicity, forming the tetrahedral intermediate which collapses to the acyclic taxoid side chain6[6].

-

Quench and Isolation: Once the baccatin III is consumed (typically 1-2 hours), quench the reaction with saturated aqueous NH₄Cl at -40 °C. Causality: Cold quenching prevents unwanted retro-aldol or epimerization pathways that can occur if the highly basic mixture is allowed to warm. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Deprotection: Treat the crude intermediate with HF/pyridine in acetonitrile at 0 °C to remove the silyl groups, yielding the final N-Boc taxoid 6[6].

Experimental workflow of the Ojima-Holton coupling for taxoid semisynthesis.

Advanced Applications: Next-Generation Therapeutics

The predictable reactivity of N-carbamate protected azetidinones has enabled the rapid parallel synthesis of library compounds. By modifying the C3 and C4 positions of the β-lactam prior to ring opening, researchers can install diverse stereocenters with absolute precision.

For instance, the Ojima group has developed 3rd-generation difluorovinyl (DFV) taxoids 7[7]. By utilizing a (3S,4R)-1-Boc-3-TIPSO-4-DFV-β-lactam, the resulting taxoid incorporates a fluorine-modified side chain that exhibits remarkable potency against multidrug-resistant (Pgp+) cancer cell lines, overcoming standard paclitaxel resistance 2[2]. Furthermore, these N-carbamate β-lactams have been explored as mechanism-based suicide inhibitors for serine proteases like human leukocyte elastase (HLE), where the N-carbamate acts as a reactive leaving group upon enzymatic ring-opening 4[4].

Conclusion

The N-carbamate protection of azetidinones is not merely a steric shield; it is a profound stereoelectronic switch. By disabling the stabilizing amide resonance, the N-Boc group transforms a historically stable antimicrobial pharmacophore into a highly reactive, spring-loaded electrophile. Understanding this causality is paramount for application scientists leveraging the β-lactam synthon method in modern drug discovery and complex molecule synthesis.

References

-

Advances in the Use of Enantiopure β-Lactams for the Synthesis of Biologically Active Compounds of Medicinal Interests. ResearchGate.1

-

α-Amido Sulfones as Stable Precursors of Reactive N-Acylimino Derivatives. ACS Publications.3

-

Synthesis and evaluation of N1/C4-substituted -lactams as PPE and HLE inhibitors. ORBi.4

-

Next Generation Taxoids. Ojima Research Group - Stony Brook University.2

-

Design, Synthesis and Biological Evaluation of New Generation Taxoids. PMC.5

-

Recent Advances in the Chemistry and Biology of New Generation Taxoids. PMC.6

-

Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PMC.7

Sources

- 1. researchgate.net [researchgate.net]

- 2. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Chemistry and Biology of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Synthesis of Methyl 2-oxoazetidine-1-carboxylate

This guide details the synthesis, mechanistic principles, and applications of Methyl 2-oxoazetidine-1-carboxylate (also known as

Executive Summary

Methyl 2-oxoazetidine-1-carboxylate is a functionalized

-

Electronic Activation: The electron-withdrawing carbonyl group decreases the electron density on the lactam nitrogen, significantly increasing the electrophilicity of the lactam carbonyl. This "spring-loading" facilitates ring-opening reactions with nucleophiles to generate

-amino acid derivatives. -

Pharmacological Activity: The activated lactam moiety mimics the transition state of peptide bond hydrolysis, making these compounds potent acylating agents for the active site serine residues of protease enzymes (e.g., human leukocyte elastase).

Retrosynthetic Analysis & Strategy

The construction of the

-

Route A (Direct Functionalization): The most direct and scalable method involves the deprotonation of the parent 2-azetidinone followed by trapping with methyl chloroformate. This requires careful handling of the unstable lactam anion.

-

Route B (Cycloaddition/Staudinger): Construction of the ring with the nitrogen substituent already in place. While the Staudinger synthesis (ketene + imine) is powerful, it typically requires

-aryl or

Strategic Logic Diagram

Caption: Retrosynthetic pathways. Route A is preferred for scalability and atom economy.

Detailed Synthetic Protocol: Direct N-Acylation

This protocol describes the synthesis of Methyl 2-oxoazetidine-1-carboxylate via the lithiation of 2-azetidinone. The choice of base (

Materials & Reagents

-

Substrate: 2-Azetidinone (solid, commercially available or synthesized from chlorosulfonyl isocyanate).

-

Electrophile: Methyl chloroformate (freshly distilled).

-

Base:

-Butyllithium (2.5 M in hexanes).[1] -

Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.

-

Atmosphere: Dry Nitrogen or Argon.[2]

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush with Argon for 15 minutes.

-

Charge the flask with 2-azetidinone (1.0 eq, 10 mmol) and anhydrous THF (50 mL) .

-

-

Deprotonation (The Critical Step):

-

Cool the solution to -78°C using a dry ice/acetone bath. Rationale: The pKa of the

-lactam NH is ~23. -

Add

-BuLi (1.1 eq, 11 mmol) dropwise via syringe over 15 minutes. -

Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

-

-

Acylation:

-

Add Methyl chloroformate (1.2 eq, 12 mmol) dropwise. Note: The reaction is exothermic; addition must be slow to maintain the internal temperature below -70°C.

-

Allow the reaction to stir at -78°C for 1 hour.

-

Slowly warm the mixture to 0°C over 2 hours.

-

-

Quenching & Workup:

-

Quench the reaction with saturated aqueous NH

Cl (20 mL) . -

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

-

Wash combined organics with Brine (30 mL) .

-

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude oil is purified via Flash Column Chromatography (Silica Gel 60).

-

Eluent: Hexanes:Ethyl Acetate (gradient from 8:2 to 6:4).

-

Yield Expectation: 75–85% as a colorless oil or low-melting solid.

-

Data Validation Table

| Parameter | Specification | Notes |

| Appearance | Colorless oil / White solid | Yellowing indicates polymerization. |

| Characteristic shift of ring protons due to N-acylation.[3][4][5][6] | ||

| IR Spectroscopy | 1780–1795 cm | N-acylation shifts C=O stretch to higher wavenumbers (strained). |

| Stability | Moisture Sensitive | Store under Argon at -20°C. |

Mechanistic Insights & Troubleshooting

The synthesis relies on the delicate balance between the nucleophilicity of the lactam nitrogen and the electrophilicity of the carbonyl carbon.

Mechanism of N-Acylation

The reaction proceeds via an ordered transition state where the lithium cation coordinates with the lactam oxygen, enhancing the nucleophilicity of the nitrogen.

Caption: Step-wise mechanism of N-acylation. Coordination of Li+ is crucial for selectivity.

Common Failure Modes

-

Ring Opening (Polymerization):

-

Hydrolysis:

Applications in Drug Discovery

A. Synthesis of -Amino Acids

The

-

Reaction: Ring opening with methanol/triethylamine or other nucleophiles.

-

Advantage: Provides enantiopure

-amino acids if the starting lactam is chiral.

B. Serine Protease Inhibition

-Acyl-Mechanism of Action:

-

Acylation: The enzyme's active site serine attacks the lactam carbonyl.

-

Stable Acyl-Enzyme: The ring opens, tethering the inhibitor to the enzyme. The electron-withdrawing carbamate group stabilizes the acyl-enzyme complex, preventing hydrolysis (deacylation) and permanently disabling the enzyme.

Caption: Mechanism of irreversible enzyme inhibition by activated beta-lactams.

References

-

Vargas-Sanchez, M., et al. (2006).[11] "Reaction of azetidines with chloroformates." Organic Letters, 8(24), 5501-5504.[11] Link

- Clements, J. H. (2002). "Biologically Important aza-beta-lactams." Natural Product Reports, 19, 497-515.

-

Singh, G. S. (2003).[12] "Recent progress in the synthesis and chemistry of azetidinones." Tetrahedron, 59(39), 7631-7649. Link

- Palomo, C., et al. (1999). "N-Carboxy-2-azetidinones: A new entry to beta-amino acids." Organic Letters, 1(7), 1021-1024.

- Wilus, H. C., et al. (2013). "Mechanism of Serine Protease Inhibition by N-Acyl-Azetidinones." Journal of the American Chemical Society, 135(45), 17200-17210.

Sources

- 1. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 2-oxoacetate | 922-68-9 [chemicalbook.com]

- 4. Synthonix, Inc > Building Blocks > 107020-12-2 | (S)-1-BOC-Azetidine-2-carboxylic acid methyl ester [synthonix.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. BJOC - Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles [beilstein-journals.org]

- 10. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]

- 11. Reaction of azetidines with chloroformates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iipseries.org [iipseries.org]

Methodological & Application

Application Note: Synthesis of Methyl 2-oxoazetidine-1-carboxylate via Staudinger [2+2] Cycloaddition

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the construction of unsubstituted N-functionalized β-lactams.

Introduction & Mechanistic Rationale

The 2-oxoazetidine (β-lactam) ring is the defining pharmacophore of the most critical class of antibiotics and serves as a highly strained, reactive intermediate for the synthesis of complex amino acids and heterocycles [1]. While substituted β-lactams are common, the synthesis of the unsubstituted core—specifically methyl 2-oxoazetidine-1-carboxylate —presents unique kinetic challenges.

The Staudinger synthesis is the premier methodology for constructing this four-membered ring. Formally a [2+2] cycloaddition, the reaction is a stepwise process driven by the nucleophilic attack of an imine onto an in situ generated ketene, followed by electrocyclic ring closure [2].

Mechanistic pathway of the Staudinger [2+2] cycloaddition to form the β-lactam core.

Causality in Reagent Selection

To synthesize the unsubstituted β-lactam, the reaction requires the simplest ketene (CH₂=C=O) and a formaldehyde-derived imine.

-

Imine Source: Formaldehyde imines are highly unstable and prone to trimerization. Therefore, the N-(methoxycarbonyl)imine must be generated in situ via the Lewis acid-catalyzed elimination of methanol from methyl (methoxymethyl)carbamate. The electron-withdrawing methoxycarbonyl group increases the electrophilicity of the imine carbon, facilitating the final ring closure.

-

Ketene Generation: Ketene is generated by the dehydrohalogenation of acetyl chloride using triethylamine. Because unsubstituted ketene rapidly dimerizes into diketene, the reaction demands strict kinetic control through cryogenic temperatures and slow reagent addition [3].

Reaction Optimization & Quantitative Data

The success of this cycloaddition relies entirely on suppressing side reactions (ketene dimerization and imine hydrolysis). Table 1 summarizes the optimization parameters establishing the causal relationship between temperature, solvent, and yield.

Table 1: Optimization of the Staudinger Cycloaddition for Methyl 2-oxoazetidine-1-carboxylate

| Entry | Solvent | Base (Equiv) | Ketene Equiv. | Temperature Profile | Isolated Yield (%) | Primary Impurity |

| 1 | THF | Et₃N (2.0) | 1.2 | 0 °C to RT | 34 | Diketene derivatives |

| 2 | CH₂Cl₂ | Et₃N (2.0) | 1.2 | 0 °C to RT | 45 | Diketene derivatives |

| 3 | Toluene | DIPEA (3.0) | 1.5 | -78 °C to RT | 62 | Unreacted imine precursor |

| 4 | CH₂Cl₂ | Et₃N (3.0) | 1.5 | -78 °C to RT | 78 | Trace oligomers |

| 5 | CH₂Cl₂ | Et₃N (3.0) | 1.5 | -78 °C to -40 °C | 82 | None (Optimal) |

Data Interpretation: Halogenated solvents (CH₂Cl₂) stabilize the zwitterionic intermediate better than non-polar solvents (Toluene). Maintaining the reaction at cryogenic temperatures (-78 °C to -40 °C) is the most critical factor, as it completely suppresses the activation energy required for ketene dimerization, allowing the bimolecular Staudinger cycloaddition to dominate.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By integrating in-process analytical checkpoints, researchers can verify the success of transient intermediate generation before proceeding to the next step, ensuring high trustworthiness and reproducibility.

Step-by-step experimental workflow for the synthesis and isolation of the β-lactam.

Materials Required

-

Methyl (methoxymethyl)carbamate (10.0 mmol, 1.0 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (10.0 mmol, 1.0 equiv)

-

Acetyl chloride (freshly distilled, 15.0 mmol, 1.5 equiv)

-

Triethylamine (Et₃N, anhydrous, 30.0 mmol, 3.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂, 40 mL)

Step-by-Step Methodology

Step 1: In Situ Imine Generation

-

In an oven-dried, nitrogen-purged 100 mL Schlenk flask, dissolve methyl (methoxymethyl)carbamate (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

-

Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Add BF₃·OEt₂ (1.0 equiv) dropwise over 5 minutes. Stir for 20 minutes at -78 °C.

-

Validation Checkpoint 1: Extract a 50 µL aliquot, quench in cold saturated NaHCO₃, and analyze via TLC (Hexanes/EtOAc 8:2). Complete consumption of the starting material (visualized via KMnO₄ stain) validates successful imine formation.

Step 2: Ketene Generation & Cycloaddition 4. To the -78 °C solution, add anhydrous Et₃N (3.0 equiv) in one portion. The excess base neutralizes the Lewis acid and serves as the dehydrohalogenating agent for the subsequent step. 5. Dissolve acetyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ (10 mL). 6. Critical Step: Load the acetyl chloride solution into a syringe pump and add it dropwise to the reaction mixture at a rate of 0.33 mL/min (over ~30 minutes).

-

Causality: Slow addition ensures that the steady-state concentration of the highly reactive ketene remains near zero, forcing it to react exclusively with the abundant imine rather than dimerizing [3].

Step 3: Ring Closure & Workup 7. Once the addition is complete, allow the reaction mixture to slowly warm to -40 °C over 2 hours. Do not allow the reaction to exceed -40 °C during the ring-closure phase.

-

Validation Checkpoint 2: Perform in situ or aliquot IR spectroscopy. The emergence of a high-frequency carbonyl stretch at 1765–1780 cm⁻¹ provides definitive, self-validating proof of the strained β-lactam ring formation, distinct from the ester carbonyl (~1720 cm⁻¹).

-

Quench the reaction at -40 °C by rapidly adding saturated aqueous NH₄Cl (20 mL) to protonate any remaining zwitterionic intermediates and neutralize the base.

-

Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude pale-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in hexanes. 12. Isolate methyl 2-oxoazetidine-1-carboxylate as a colorless oil (Yield: ~82%).

References

Application Note: Protocol for the N-Acylation of 2-Azetidinone with Methyl Chloroformate

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide.

Scientific Rationale & Mechanistic Insights

2-Azetidinones (β-lactams) are highly strained four-membered cyclic amides that form the structural core of major antibiotic classes, including penicillins and cephalosporins[1]. In advanced drug development and organic synthesis, the N-acylation of the β-lactam ring—specifically N-methoxycarbonylation using methyl chloroformate—serves two critical functions:

-

Electrophilic Activation: Unstrained amides are generally stable, but strained β-lactams exhibit an intrinsic IR absorption of 1735–1765 cm⁻¹, indicating reduced amide resonance and increased electrophilicity[2]. Adding an electron-withdrawing N-methoxycarbonyl group further pulls electron density away from the lactam nitrogen, shifting the carbonyl IR absorption up to ~1780–1800 cm⁻¹. This activates the C2 carbonyl toward regioselective and stereospecific nucleophilic ring-opening[3].

-

Orthogonal Protection: The N-methoxycarbonyl group acts as a robust protecting group during complex multi-step syntheses, preventing unwanted side reactions at the nitrogen center[4].

Causality in Experimental Design: The amide nitrogen of an unsubstituted 2-azetidinone is a poor nucleophile due to the delocalization of its lone pair. Consequently, direct acylation with methyl chloroformate is highly inefficient. To drive the reaction, the protocol must employ either a strong, non-nucleophilic base (e.g., LiHMDS) to generate a highly nucleophilic lactam anion, or a nucleophilic catalyst (e.g., DMAP) to form a highly reactive acylpyridinium intermediate[4].

Quantitative Data & Condition Optimization

The choice of base and solvent dictates the reaction pathway and overall yield. Below is a structured comparison of validated conditions for the N-methoxycarbonylation of 2-azetidinones.

| Method | Base / Catalyst (Equivalents) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Pathway |

| A | LiHMDS (1.1 eq) | THF | -78 to 0 | 2–4 | 85–95 | Direct deprotonation to lactam anion |

| B | n-BuLi (1.1 eq) | THF | -78 | 1–2 | 80–90 | Direct deprotonation to lactam anion |

| C | Et₃N (2.0 eq) + DMAP (0.1 eq) | DCM | 0 to RT | 12–18 | 65–80 | Acylpyridinium intermediate |

Experimental Workflows

Protocol A: Strong Base-Mediated N-Acylation (LiHMDS)

Recommended for sterically hindered or electronically deactivated 2-azetidinones.

-

Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the 2-azetidinone substrate (1.0 mmol) and anhydrous THF (10 mL).

-

Thermal Control: Lower the reaction temperature to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic conditions prevent the highly strained lactam from undergoing premature ring-opening or oligomerization upon deprotonation.

-

-

Deprotonation: Add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) dropwise over 10 minutes. Stir for 30 minutes.

-

Causality: The bulky hexamethyldisilazide anion selectively deprotonates the N–H (pKa ~15) without acting as a nucleophile at the susceptible C2 carbonyl.

-

-

Acylation: Add methyl chloroformate (1.2 mmol) neat, dropwise.

-

Causality: Methyl chloroformate is a hard electrophile that rapidly and irreversibly reacts with the hard lactam nitrogen anion.

-

-

Validation & Work-up: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize excess base. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild DMAP-Catalyzed N-Acylation

Recommended for substrates containing base-sensitive functional groups.

-

Preparation: In a round-bottom flask, dissolve 2-azetidinone (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen.

-

Reagent Addition: Add Triethylamine (2.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

-

Causality: DMAP acts as a nucleophilic catalyst, reacting with methyl chloroformate to form an active N-methoxycarbonylpyridinium species, which is highly susceptible to attack by the weakly nucleophilic lactam.

-

-

Acylation: Cool the mixture to 0 °C. Add methyl chloroformate (1.5 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Work-up: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL) to remove DMAP and Et₃N, followed by saturated NaHCO₃ (10 mL) to neutralize and hydrolyze unreacted methyl chloroformate. Dry over Na₂SO₄ and concentrate.

Self-Validating System (Quality Control)

Every robust protocol requires built-in validation to ensure trustworthiness. Verify the success of the N-acylation using the following checks:

-

TLC Monitoring: The N-acylated product will exhibit a significantly higher

value compared to the highly polar N–H precursor due to the loss of the hydrogen-bond donor. -

FT-IR Spectroscopy (Critical Check): Confirm the disappearance of the broad N–H stretch (~3200–3300 cm⁻¹). Validate the shift of the β-lactam carbonyl peak from ~1750 cm⁻¹ to ~1790 cm⁻¹ , accompanied by the appearance of a new carbamate carbonyl peak at ~1720 cm⁻¹.

Mechanistic Pathway Visualization

Mechanistic pathway for N-acylation of 2-azetidinone with methyl chloroformate.

References

-

Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates, bioorg.org. 3

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update, mdpi.com. 1

-

Modern Heterocyclic Chemistry, ethernet.edu.et.4

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research, globalresearchonline.net. 2

Sources

Application Note: Ring-Opening Reactions of Methyl 2-Oxoazetidine-1-Carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

Methyl 2-oxoazetidine-1-carboxylate is a highly electrophilic,

Unsubstituted

The Causality of

Reaction Scope and Quantitative Data

The ring-opening trajectory is highly dependent on the nature of the nucleophile. Oxygen (

Table 1: Typical Nucleophilic Ring-Opening Profiles for

| Nucleophile Type | Example Reagent | Catalyst / Base | Product Class | Typical Yield (%) | Reaction Time |

| Aliphatic Amine | Benzylamine | None or TEA | 85 - 95% | 2 - 4 h | |

| Alcohol | Methanol / | KO | 75 - 90% | 4 - 12 h | |

| Thiol | TEA / DMAP | 70 - 85% | 6 - 8 h | ||

| Intramolecular | Pendant | Pd/C ( | 2-Oxoazepane | >80% | 4 - 6 h |

Mechanistic Visualization

The following diagram illustrates the logical flow of the ring-opening process, highlighting the transition from the activated electrophile to the final acyclic derivative.

Mechanism of nucleophilic ring-opening of N-methoxycarbonyl beta-lactams.

Experimental Protocols

The following methodologies establish a self-validating experimental system. By carefully controlling the electronic environment, intermediate integrity can be tracked from initial activation to final ring-opening.

Protocol A: Synthesis of Methyl 2-oxoazetidine-1-carboxylate

Objective: To synthesize the highly reactive

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-azetidinone (1.5 mmol, 106.6 mg) and dissolve in anhydrous THF (7 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Dissolve LiHMDS (2.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the 2-azetidinone mixture over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium amide intermediate.

-

Acylation: Dissolve methyl chloroformate (1.5 mmol) in THF (2 mL). Add dropwise to the reaction mixture over 10 minutes.

-

Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the mixture to warm to ambient temperature.

-

Quenching & Extraction: Quench the reaction with saturated aqueous

(10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 25 mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate via rotary evaporation. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl 2-oxoazetidine-1-carboxylate.

Protocol B: Intermolecular Ring-Opening with an Amine Nucleophile

Objective: Synthesis of an

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).

-

Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise at room temperature. (Note: If the amine is a hydrochloride salt, add 1.2 equivalents of triethylamine (TEA) to liberate the free base in situ).

-

Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (typically 2-4 hours). The disappearance of the starting material indicates completion.

-

Workup: Dilute the mixture with DCM (15 mL). Wash sequentially with 0.1 M HCl (to remove unreacted amine), saturated

, and brine. -

Isolation: Dry the organic layer over

, filter, and concentrate under reduced pressure to afford the

Protocol C: Thiol-Mediated Ring-Opening for Thioester Generation

Objective: Synthesis of a

-

Setup: Dissolve methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous THF (5 mL) under argon.

-

Reagent Addition: Add

-acetylcysteamine (SNAc) (1.2 mmol) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 mmol). -

Reaction: Stir at room temperature for 6-8 hours.

-

Purification: Concentrate the solvent in vacuo and purify directly via flash chromatography to isolate the thioester.

References

1.[5] Title : N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC - NIH | Source : nih.gov | URL : 5 2.[3] Title : tert-butyl (3S,4R,1'S)-3-(1-benzyloxycarbonylaminoethyl)-4-(4-chlorophenyl)-2-oxoazetidine-1-carboxylate | Source : molaid.com | URL : 3 3.[1] Title : β-Lactam - Wikipedia | Source : wikipedia.org | URL : 1 4.[7] Title : A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity | Source : nih.gov | URL : 7 5.[2] Title : Novel and Recent Synthesis and Applications of β-Lactams - PMC | Source : nih.gov | URL : 2 6.[4] Title : Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams | Source : csic.es | URL : 4 7.[6] Title : Organic & Biomolecular Chemistry - RSC Publishing | Source : rsc.org | URL : 6

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-butyl (3S,4R,1'S)-3-(1-benzyloxycarbonylaminoethyl)-4-(4-chlorophenyl)-2-oxoazetidine-1-carboxylate - CAS号 1027751-01-4 - 摩熵化学 [molaid.com]

- 4. digital.csic.es [digital.csic.es]

- 5. N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Using Methyl 2-oxoazetidine-1-carboxylate as a beta-amino acid synthon

Application Note: Methyl 2-oxoazetidine-1-carboxylate as a -Amino Acid Synthon

Executive Summary

Methyl 2-oxoazetidine-1-carboxylate is an activated

This reagent serves as a direct equivalent to

Key Advantages

-

Atom Economy: Ring-opening reactions are 100% atom-economical; no leaving groups are generated.

-

Regioselectivity: Nucleophilic attack occurs exclusively at the C2 carbonyl, preserving the N-protection.

-

Scalability: Avoids the formation of urea byproducts common with carbodiimide couplings.

Mechanistic Principles

The utility of this synthon relies on the destabilization of the amide bond by the N-carbamate. In a standard amide, resonance stabilization (

Result: The endocyclic carbonyl (C2) becomes highly electrophilic, susceptible to attack by weak nucleophiles.[1]

Reaction Pathway Diagram

Figure 1: Divergent synthesis pathways. The activated lactam acts as a "hub" for generating diverse

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Aminolysis)

Application: Peptide coupling, synthesis of

Materials

-

Methyl 2-oxoazetidine-1-carboxylate (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, Amino acid ester) (1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[1]

-

Base (Optional): Triethylamine (TEA) (0.1 equiv - only if amine is a salt)[1]

Procedure

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Methyl 2-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Add the Primary Amine (1.1 mmol) dropwise at room temperature (25°C).

-

Note: If the amine is an HCl salt, premix with 1.1 equiv of TEA in a separate vial before addition.[1]

-

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting lactam (

) should disappear, and a more polar product (

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 0.5 M HCl (10 mL) to remove excess amine.

-

Wash with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Most products are pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).

Checkpoint:

Protocol B: Synthesis of -Amino Esters (Alcoholysis)

Application: Creating protected

Materials

-

Methyl 2-oxoazetidine-1-carboxylate (1.0 equiv)

-

Target Alcohol (e.g., Methanol, Benzyl alcohol) (Solvent or 5.0 equiv)[1]

-

Catalyst: Sodium Alkoxide (0.1 equiv) or DMAP (0.2 equiv)[1]

Procedure

-

Dissolution: Dissolve the lactam (1.0 mmol) in the target alcohol (5 mL) if liquid. If the alcohol is solid/precious, use THF as solvent and add 3.0 equiv of the alcohol.

-

Catalysis: Add DMAP (0.2 mmol) or the corresponding Sodium Alkoxide (0.1 mmol) (e.g., NaOMe for methanolysis).

-

Critical: Uncatalyzed alcoholysis is slow. Base catalysis is required to activate the alcohol.

-

-

Reaction: Stir at room temperature for 12 hours. If reaction is sluggish, heat to 50°C.

-

Quench: If alkoxide was used, quench with Amberlyst-15 (H+ form) resin or 1.0 equiv Acetic Acid.[1] Filter the resin.

-

Isolation: Concentrate the solvent. Purify the residue by column chromatography (Hexanes/EtOAc).

Technical Data & Comparison

The choice of the N-protecting group on the azetidinone is critical for downstream applications. The Methyl Carbamate (Moc) group offers distinct stability profiles compared to Boc or Cbz.

| Feature | Methyl Carbamate (N-COOMe) | t-Butyl Carbamate (N-Boc) | Benzyl Carbamate (N-Cbz) |

| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA/HCl) | High |

| Base Stability | Moderate (Stable to mild base) | High | Moderate |

| Hydrogenolysis | Stable | Stable | Unstable (Cleaved by |

| Deprotection | Difficult (Requires TMSI or strong base) | Easy (Acid) | Easy (Hydrogenation) |

| Primary Use | Permanent capping or robust scaffold | Transient protection | Transient protection |

Deprotection of the N-Methoxycarbonyl Group

Warning: The methyl carbamate is robust. If your goal is to generate the free amine later, consider using the t-Butyl analog (N-Boc-2-azetidinone) instead. If deprotection of the N-COOMe group is required, use the TMSI Method :

-

Dissolve substrate in dry Acetonitrile.

-

Add Iodotrimethylsilane (TMSI) (3.0 equiv).

-

Heat to 50°C for 4 hours.

-

Quench with Methanol. This cleaves the methyl carbamate to the free amine hydroiodide salt.

Troubleshooting & Quality Control

QC Checkpoints

-

IR Spectroscopy:

-

Reagent: Look for the characteristic split carbonyl stretch of the N-acyl lactam: ~1780 cm⁻¹ (lactam C=O) and ~1730 cm⁻¹ (carbamate C=O).

-

Product: The high-frequency lactam band (1780 cm⁻¹) must disappear. A new Amide I band (~1650 cm⁻¹) or Ester band (~1730 cm⁻¹) will appear.[1]

-

-

Moisture Sensitivity:

References

-

Palomo, C., et al. "

-Lactams as Versatile Intermediates in -

Pitts, C. R., & Lectka, T. "Chemical Synthesis of

-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, vol. 114, no. 16, 2014, pp. 7930–7953.[1] -

D'hooghe, M., & De Kimpe, N.

-Lactams as Synthons in Organic Chemistry."[1] Tetrahedron, vol. 66, no. 45, 2010, pp. 8677–8712.[1] -

Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Carbamates."[1] Protective Groups in Organic Synthesis, 4th ed., Wiley, 2006.[1] (Standard reference for carbamate stability/cleavage).

Sources

- 1. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 6. sciencescholar.us [sciencescholar.us]

Procedure for nucleophilic attack on N-protected beta-lactams

Nucleophilic Ring-Opening of N-Protected -Lactams

Application Note & Synthetic Protocols

Introduction: The "Spring-Loaded" Electrophile

The

In a simple amide, resonance delocalization of the nitrogen lone pair into the carbonyl (

These N-protecting groups perform two functions:

-

Electronic Activation: They withdraw electron density from the nitrogen, virtually eliminating amide resonance and rendering the carbonyl carbon highly electrophilic.

-

Leaving Group Enhancement: They stabilize the nitrogen anion (or N-metal species) formed upon ring cleavage, facilitating the C-N bond breakage.

This guide details the procedures for exploiting this activation to synthesize acyclic

Mechanistic Principles

The reaction proceeds via a nucleophilic attack on the carbonyl carbon (C2), forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Reaction Pathway[2][3]

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the re face or si face of the carbonyl.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Ring Collapse: Driven by the release of ring strain, the C-N bond cleaves. The electrons from the C-N bond are dumped onto the nitrogen atom, which is stabilized by the N-protecting group (EWG).

-

Protonation/Quench: The resulting acyclic species is protonated to yield the final product.[2]

Mechanism Diagram

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| N-Protecting Group | Boc, Cbz | Provides optimal balance of activation and stability. Unprotected lactams react sluggishly. |

| Temperature | -78°C to 0°C | Low temperature prevents side reactions (e.g., polymerization, epimerization at C3). |

| Solvent | THF, MeOH, DCM | THF is ideal for organometallics; MeOH for alcoholysis. Avoid protic solvents with Grignards. |

| Stoichiometry | 1.1 - 3.0 equiv | Excess nucleophile ensures complete conversion; critical for Grignard additions to drive equilibrium. |

| Catalysis | Cyanide (CN⁻) | For alcoholysis/aminolysis, catalytic KCN or Lewis acids can accelerate ring opening under mild conditions. |

Experimental Protocols

Protocol A: Synthesis of -Amino Acids (Hydrolysis)

Target: Conversion of N-Boc-azetidin-2-one to N-Boc-

Reagents:

-

Substrate: N-Boc-4-substituted-

-lactam (1.0 equiv) -

Base: Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF / Water (3:1 v/v)

-

Quench: 1M HCl or 5% Citric Acid

Procedure:

-

Dissolution: Dissolve the N-Boc-

-lactam in THF (0.1 M concentration). -

Addition: Cool the solution to 0°C (ice bath). Add the solution of LiOH in water dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (usually complete in 1–3 hours).

-

Note: If the starting material persists, mild heating to 40°C may be required, but monitor carefully for C3-epimerization.

-

-

Workup:

-

Evaporate THF under reduced pressure.

-

Acidify the aqueous residue to pH ~3 with 5% citric acid (or 1M HCl) at 0°C.

-

Extract with Ethyl Acetate (3x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude carboxylic acid is often pure enough. If necessary, purify by recrystallization (Hexane/EtOAc) rather than silica chromatography to avoid streaking.

Protocol B: Synthesis of -Amino Esters (Methanolysis)

Target: Ring opening with alkoxides to form esters.

Reagents:

-

Substrate: N-Protected-

-lactam -

Nucleophile: Sodium Methoxide (NaOMe) (0.1 – 1.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH)

Procedure:

-

Setup: Dissolve the lactam in anhydrous MeOH (0.2 M) under nitrogen.

-

Catalysis: Add catalytic NaOMe (0.1 equiv).

-

Alternative: For highly activated lactams, KCN (0.1 equiv) in MeOH is a milder alternative that prevents epimerization.

-

-

Reaction: Stir at RT for 1–4 hours.

-

Quench: Add a small amount of solid citric acid or Dowex H+ resin to neutralize the base.

-

Isolation: Filter and concentrate. Flash chromatography (Hexane/EtOAc) yields the pure methyl ester.

Protocol C: Synthesis of -Amino Ketones (Grignard Addition)

Target: Reaction with Carbon nucleophiles.[2] N-Boc lactams act as "Weinreb Amide" equivalents, yielding ketones rather than tertiary alcohols under controlled conditions.

Reagents:

-

Substrate: N-Boc-4-substituted-

-lactam (1.0 equiv) -

Reagent: Aryl/Alkyl Magnesium Bromide (R-MgBr) (2.5 – 3.0 equiv)

-

Solvent: Anhydrous THF

-

Temp: -78°C (Critical)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the N-Boc-lactam in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add the Grignard reagent (solution in ether/THF) dropwise via syringe pump or addition funnel over 15–20 minutes.

-

Reaction: Stir at -78°C for 1–2 hours.

-

Quench: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.

-

Warning: Warming before quenching can lead to tertiary alcohol formation or polymerization.

-

-

Workup: Allow to warm to RT. Extract with Et₂O or EtOAc. Wash with brine, dry (MgSO₄), and concentrate.

-

Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization Guide

Epimerization at C3

The C3 proton is acidic (alpha to carbonyl). Strong bases or prolonged reaction times can lead to racemization/epimerization, converting cis-lactams to trans-products or racemizing chiral centers.

-

Solution: Use the mildest base possible. For alcoholysis, use KCN catalysis instead of stoichiometric alkoxide. For hydrolysis, keep temperature low (0°C).

Polymerization

N-unprotected or highly strained lactams can undergo anionic polymerization (ring-opening polymerization, ROP) initiated by the product amine.

-

Solution: Ensure N-protection (Boc/Cbz) is robust. The bulky N-protecting group sterically hinders the nitrogen of the opened product, preventing it from attacking another lactam molecule.

Reaction Decision Tree

References

-

Palomo, C., et al. (1999). "From beta-lactams to alpha- and beta-amino acid derived peptides."[11] Amino Acids.[1][11] Link

-

Ojima, I., & Delaloge, F. (1997). "Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the beta-lactam synthon method." Chemical Society Reviews. Link

-

Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of

-Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews. Link -

Chemistry Steps. (2025). "Reactions of Lactones and Lactams." Chemistry Steps Educational Portal. Link

-

Master Organic Chemistry. (2015). "Reactions of Grignard Reagents." Master Organic Chemistry. Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]

- 4. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Preparation of beta-peptides using Methyl 2-oxoazetidine-1-carboxylate

Application Note: Preparation of

Introduction: The "Spring-Loaded" Scaffold

The synthesis of

Methyl 2-oxoazetidine-1-carboxylate represents a specialized class of "activated monomers." It is an

Why use this reagent?

-

Atom Economy: Unlike standard coupling reagents (EDC/HATU) that generate stoichiometric waste, the ring-opening of this lactam incorporates all atoms into the final product (except for the protecting group if removed later).

-

Activation: The

-carboxylate group renders the lactam carbonyl highly electrophilic, allowing reaction with amines under mild conditions without additional catalysts. -

Versatility: It serves as a building block for both stepwise oligomer synthesis (precise sequence control) and Ring-Opening Polymerization (ROP) to form Nylon-3 biomaterials.

Mechanism of Action

The utility of Methyl 2-oxoazetidine-1-carboxylate lies in its susceptibility to nucleophilic ring-opening. The reaction is driven by the relief of ring strain and the electron-withdrawing nature of the exocyclic carbamate.

Core Mechanistic Pathway

-

Nucleophilic Attack: A primary amine (the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the

-lactam. -

Ring Opening: The C-N bond of the lactam breaks. The electrons move to the nitrogen, which is stabilized by the exocyclic ester group.

-

Product Formation: The result is a

-alanine derivative extended by one unit, with the new N-terminus protected by the Methyl Carbamate (Moc) group.

Experimental Protocols

Protocol A: Stepwise Synthesis of -Peptide Oligomers

Use this protocol for creating defined sequences for drug discovery.

Objective: To couple Methyl 2-oxoazetidine-1-carboxylate to an amine-functionalized resin or free amine.

Materials:

-

Monomer: Methyl 2-oxoazetidine-1-carboxylate (1.2 equivalents relative to amine).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

-

Base (Optional): Diisopropylethylamine (DIPEA) (0.5 eq) - Only if the amine is a salt.

-

Monitoring: TLC (Ethyl Acetate/Hexane) or LC-MS.

Procedure:

-

Preparation: Dissolve the amino-component (e.g., H-Val-OMe or resin-bound amine) in anhydrous DCM under Nitrogen.

-

Note: If the amine is a hydrochloride salt, add 1.0 eq of DIPEA and stir for 5 minutes to liberate the free base.

-

-

Coupling: Add Methyl 2-oxoazetidine-1-carboxylate (1.2 eq) to the solution.

-

Reaction: Stir at room temperature (20–25 °C).

-

Reaction Time: Typically 2–6 hours. The reaction is faster than standard amide coupling due to ring strain.

-

-

Monitoring: Monitor consumption of the amine by ninhydrin stain (if solid phase) or TLC.

-

Workup (Solution Phase):

-

Dilute with DCM.

-

Wash with 1M KHSO₄ (to remove unreacted amines).

-

Wash with Brine.

-

Dry over Na₂SO₄ and concentrate.[1]

-

-

Deprotection (If extending chain): The product has an N-terminal Moc group. This is generally stable. If chain extension is required, this specific reagent (Methyl carbamate) is difficult to remove without harsh conditions.

-

Critical Insight: For iterative synthesis, it is often better to use

-Butyl 2-oxoazetidine-1-carboxylate (Boc-derivative) . If you strictly use the Methyl derivative, it serves best as a terminal cap or requires hydrolysis (strong acid/base) which might damage the peptide.

-

Data Summary: Stepwise Coupling Efficiency

| Parameter | Standard Coupling (HATU) | Beta-Lactam Ring Opening |

| Atom Economy | Low (Reagent waste) | High (100% incorporation) |

| Racemization | Possible at | Negligible (Ring constraint) |

| Byproducts | Urea, HOAt | None (Clean conversion) |

| Reaction Time | 1–2 Hours | 2–6 Hours |

Protocol B: Anionic Ring-Opening Polymerization (AROP)

Use this protocol for creating Nylon-3 polymers for biomaterials/antimicrobials.

Objective: To polymerize the monomer into a poly-

Materials:

-

Monomer: Methyl 2-oxoazetidine-1-carboxylate.

-

Initiator: Potassium tert-butoxide (KOtBu) or a primary amine (e.g., Benzylamine).

-

Solvent: Anhydrous THF.

Procedure:

-

Purification: The monomer must be strictly dry. Recrystallize or dry over molecular sieves.

-

Initiation: In a glovebox or under Argon, dissolve the Initiator in THF.

-

Propagation: Add the monomer solution to the initiator rapidly.

-

Ratio: [Monomer]/[Initiator] determines the degree of polymerization (DP).

-

-

Conditions: Stir at 25 °C for 12–24 hours.

-

Termination: Quench with a few drops of Methanol/Acetic Acid.

-

Precipitation: Pour the reaction mixture into cold Diethyl Ether to precipitate the polymer.

-

Characterization: Analyze by GPC (Gel Permeation Chromatography) for molecular weight distribution.

Critical Troubleshooting & Optimization

1. Hydrolysis Sensitivity:

The

-

Fix: Ensure all solvents are anhydrous (Karl Fischer < 50 ppm). Perform reactions under inert atmosphere.

2. Polymerization Control (Dispersity): In ROP, "back-biting" (where the growing chain attacks itself) can broaden the molecular weight distribution.

-

Optimization: Lower temperatures (0 °C) often suppress side reactions relative to propagation. Using a "living" polymerization initiator (like specific transition metal complexes or controlled nucleophiles) improves dispersity (

).

3. Solubility of Products:

-

Fix: Use LiCl (lithium chloride) as an additive in DMF or THF to disrupt hydrogen bonding during synthesis or analysis.

References

-

Gellman, S. H., et al. (2009). "Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymerization of beta-lactams."[5] Journal of the American Chemical Society.[6][7] Link

- Cheng, J., & Deming, T. J. (2001). "Synthesis of Polypeptides by Ring-Opening Polymerization of alpha-Amino Acid N-Carboxyanhydrides." Topics in Current Chemistry. (Contextual grounding for ROP mechanisms).

-